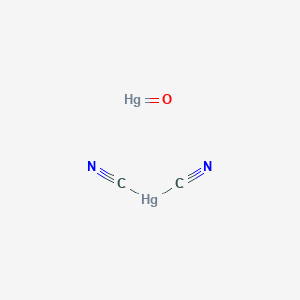
Dicyanomercury;oxomercury
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dicyanomercury;oxomercury is an organomercury compound that contains mercury bonded to cyanide groups. This compound is known for its unique chemical properties and potential applications in various fields of scientific research. The presence of mercury in its structure makes it a subject of interest due to the element’s distinctive behavior in chemical reactions and its potential toxicity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of dicyanomercury;oxomercury typically involves the reaction of mercury salts with cyanide ions. One common method is the reaction of mercuric chloride with potassium cyanide in an aqueous solution. The reaction proceeds as follows: [ \text{HgCl}_2 + 2 \text{KCN} \rightarrow \text{Hg(CN)}_2 + 2 \text{KCl} ]
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are carefully controlled to ensure the purity and yield of the product. The use of high-purity reagents and controlled temperature and pH conditions are crucial for the successful synthesis of this compound.
Analyse Chemischer Reaktionen
Types of Reactions: Dicyanomercury;oxomercury undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different mercury-containing species.
Reduction: Reduction reactions can convert this compound to other mercury compounds.
Substitution: The cyanide groups in the compound can be substituted with other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Ligands such as chloride or acetate can replace the cyanide groups under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield mercuric oxide, while substitution with chloride can produce mercuric chloride.
Wissenschaftliche Forschungsanwendungen
Dicyanomercury;oxomercury has several applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a precursor for the synthesis of other organomercury compounds.
Biology: The compound’s interactions with biological molecules are studied to understand mercury’s effects on biological systems.
Medicine: Research into the compound’s potential therapeutic applications and its toxicity is ongoing.
Industry: It is used in the production of certain industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of dicyanomercury;oxomercury involves its interaction with biological molecules, particularly proteins and enzymes. The compound can bind to sulfhydryl groups in proteins, disrupting their normal function. This interaction can lead to the inhibition of enzyme activity and other cellular processes. The molecular targets and pathways involved include:
Protein Binding: The compound binds to cysteine residues in proteins.
Enzyme Inhibition: It inhibits enzymes by binding to their active sites.
Cellular Pathways: Disruption of cellular pathways involving sulfur-containing molecules.
Vergleich Mit ähnlichen Verbindungen
Dimethylmercury: Another organomercury compound with two methyl groups bonded to mercury.
Diphenylmercury: Contains two phenyl groups bonded to mercury.
Methylmercury: A simpler organomercury compound with one methyl group bonded to mercury.
Comparison:
Dimethylmercury: Highly toxic and volatile, used in research but with significant safety concerns.
Diphenylmercury: Less volatile than dimethylmercury, used in organic synthesis.
Methylmercury: Known for its environmental and biological toxicity, studied for its effects on the nervous system.
Dicyanomercury;oxomercury is unique due to the presence of cyanide groups, which impart distinct chemical properties and reactivity compared to other organomercury compounds.
Eigenschaften
CAS-Nummer |
1335-31-5 |
|---|---|
Molekularformel |
C2Hg2N2O |
Molekulargewicht |
469.22 g/mol |
IUPAC-Name |
cyano(cyanomercuriooxy)mercury |
InChI |
InChI=1S/2CN.2Hg.O/c2*1-2;;; |
InChI-Schlüssel |
FWJGYFKCKCRGIV-UHFFFAOYSA-N |
SMILES |
C(#N)[Hg]C#N.O=[Hg] |
Kanonische SMILES |
C(#N)[Hg]O[Hg]C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















